Phosphoric acid, (R)-cyanophenylmethyl diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, ®-cyanophenylmethyl diethyl ester, is an organic compound that belongs to the class of phosphoric acid esters. These esters are characterized by the presence of a phosphoric acid group bonded to an organic moiety. This particular compound is notable for its unique structure, which includes a cyanophenylmethyl group and two diethyl ester groups. Phosphoric acid esters are widely used in various fields due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, ®-cyanophenylmethyl diethyl ester typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with ®-cyanophenylmethanol and diethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of phosphoric acid esters often involves continuous processes to ensure high yield and purity. The raw materials are fed into a reactor where they undergo esterification under controlled temperature and pressure conditions. The product is then separated from the reaction mixture using techniques such as distillation or extraction. Industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of high-quality phosphoric acid esters .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, ®-cyanophenylmethyl diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phosphoric acid esters .
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, ®-cyanophenylmethyl diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Wirkmechanismus
The mechanism of action of phosphoric acid, ®-cyanophenylmethyl diethyl ester involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring its phosphoric acid group to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism. The molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, ®-cyanophenylmethyl diethyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, methyl diethyl ester
- Phosphoric acid, ethyl diethyl ester
- Phosphoric acid, phenyl diethyl ester
These compounds share similar chemical properties but differ in their specific functional groups. The presence of the cyanophenylmethyl group in phosphoric acid, ®-cyanophenylmethyl diethyl ester makes it unique and may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
604808-44-8 |
---|---|
Molekularformel |
C12H16NO4P |
Molekulargewicht |
269.23 g/mol |
IUPAC-Name |
[(R)-cyano(phenyl)methyl] diethyl phosphate |
InChI |
InChI=1S/C12H16NO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
LCMRIJVMOAIQRA-LBPRGKRZSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)O[C@@H](C#N)C1=CC=CC=C1 |
Kanonische SMILES |
CCOP(=O)(OCC)OC(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.